molecular formula C9H10ClNO3 B2887382 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene CAS No. 190908-14-6

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene

Cat. No. B2887382
CAS RN: 190908-14-6
M. Wt: 215.63
InChI Key: GOWCECJJUFPZFF-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is a chemical compound with the CAS Number: 190908-14-6 . It has a molecular weight of 215.64 and its IUPAC name is 1-chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene . The compound is a white to yellow solid and is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of nitro compounds like 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene can be achieved in several ways . One method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is represented by the linear formula C9H10ClNO3 . The InChI code for this compound is 1S/C9H10ClNO3/c1-5-4-7 (10)9 (14-3)8 (6 (5)2)11 (12)13/h4H,1-3H3 .


Physical And Chemical Properties Analysis

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is a white to yellow solid . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis Reactions

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene may be involved in reactions characteristic of nitroarenes, such as reductions or substitutions. For example, the reduction of nitroarenes to corresponding aminoarenes can be efficiently achieved using formic acid in the presence of a catalytic amount of ruthenium compounds, as demonstrated in a study that explored the reduction of various nitroarenes having chloro, methyl, or methoxy substituents to aminoarenes with high yields (Watanabe et al., 1984).

Electrochemical Studies

Electrochemical methods have been applied to the synthesis and modification of nitroarene compounds. For instance, the electrochemical reductions of chloroethyl-nitrobenzenes at carbon cathodes have been studied, showing the potential for electrosynthetic routes to valuable organic compounds like 1-nitro-2-vinylbenzene and 1H-indole (Du & Peters, 2010).

Crystallography and Structural Analysis

The crystal structures of methoxybenzene derivatives, including nitrosubstituted ones, have been reported, providing insights into the molecular geometry, hydrogen bonding, and intermolecular interactions of such compounds. These studies are crucial for understanding the physical and chemical properties of nitroarenes and their derivatives (Fun et al., 1997).

Biodegradation Studies

Research on the biodegradation of chloro-nitrobenzene compounds has revealed the pathways and mechanisms by which certain bacteria can utilize these compounds as carbon, nitrogen, and energy sources. Such studies are vital for the development of bioremediation strategies for the cleanup of environmental pollutants (Katsivela et al., 1999).

Safety and Hazards

The safety information for 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene indicates that it has a hazard statement H302 . Precautionary statements include P280;P305+P351+P338 . The compound is represented by the pictogram of an exclamation mark .

properties

IUPAC Name

1-chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5-4-7(10)9(14-3)8(6(5)2)11(12)13/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWCECJJUFPZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene

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